molecular formula C6H10N2OS B1506191 3-(2-Aminothiazol-5-yl)propan-1-ol CAS No. 1000517-70-3

3-(2-Aminothiazol-5-yl)propan-1-ol

Cat. No.: B1506191
CAS No.: 1000517-70-3
M. Wt: 158.22 g/mol
InChI Key: PIHPJQDSCKYATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminothiazol-5-yl)propan-1-ol is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a propan-1-ol chain at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

1000517-70-3

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-6-8-4-5(10-6)2-1-3-9/h4,9H,1-3H2,(H2,7,8)

InChI Key

PIHPJQDSCKYATK-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)CCCO

Canonical SMILES

C1=C(SC(=N1)N)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(2-Aminothiazol-5-yl)propan-1-ol, the following structurally analogous compounds are analyzed:

Structural Analogues and Their Key Features

Compound Name Structural Features Key Differences vs. Target Compound Potential Applications References
This compound Thiazole with 2-amino and 5-propanol substituents; hydroxyl and amino groups. Reference compound. Drug design, catalysis, materials.
3-(2-Bromothiazol-5-yl)propan-1-ol Bromine replaces amino group on thiazole. Bromine is electron-withdrawing; reduced H-bonding. Intermediate for cross-coupling.
1-(2-Amino-4-methylthiazol-5-yl)ethanone Acetyl group replaces propanol; methyl substitution on thiazole. Ketone vs. hydroxyl; altered solubility/reactivity. Agrochemicals, fragrances.
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole Thiadiazole ring (two nitrogens) with aminopropyl chain. Enhanced rigidity; different electronic profile. CNS-targeting hybrids.
3-(1H-Imidazol-5-yl)propan-1-ol Imidazole ring (two nitrogens) replaces thiazole. Increased H-bonding capacity; altered pKa. Antifungal agents, coordination.

Physicochemical and Reactivity Comparison

  • Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to brominated () or ketone-containing () analogues. Imidazole derivatives () may exhibit higher solubility in polar solvents due to dual nitrogen atoms .
  • Reactivity: The amino group on the thiazole enables nucleophilic reactions (e.g., acylation), while brominated analogues () are primed for Suzuki-Miyaura cross-coupling . Thiadiazole derivatives () show stability under acidic conditions, favoring applications in hybrid molecule synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.